Comprehensive Technical Guide on 5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane: Structure, Properties, and Therapeutic Potential
Comprehensive Technical Guide on 5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane: Structure, Properties, and Therapeutic Potential
Executive Summary
The Euphorbiaceae family, particularly Euphorbia peplus (radium weed), is a prolific source of structurally diverse and biologically potent macrocyclic diterpenoids. Among these, 5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane (often referred to simply as a pepluane diterpene polyester) represents a highly functionalized, rare tetracyclic diterpenoid[1].
Historically, the sap of E. peplus has been utilized in traditional medicine to treat skin lesions, a practice validated by the FDA approval of ingenol mebutate for actinic keratosis[2]. However, pepluane derivatives have recently emerged as critical subjects of oncological research due to their profound, selective cytotoxicity against treatment-refractory malignant melanomas and squamous cell carcinomas (SCCs)[3]. This whitepaper provides an in-depth analysis of the chemical properties, isolation methodologies, and pharmacological mechanisms of this specific pepluane diterpenoid, serving as a definitive resource for drug development professionals.
Chemical Identity & Structural Biology
The pepluane skeleton is a unique tetracyclic carbon framework that distinguishes itself from the more common ingenane or jatrophane diterpenoids found in the same plant species. The compound 5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane is characterized by extensive esterification, which dictates its lipophilicity, membrane permeability, and target binding affinity.
Stereochemistry and Functionalization
The structural complexity of this molecule arises from its trans-fused A/B ring system and cis-fused B/C ring junction, confirmed via single-crystal X-ray crystallography and 2D NOESY NMR[4]. The molecule features:
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Five Acetoxy Groups: Located at C-5, C-8, C-9, C-10, and C-14, contributing to the molecule's high molecular weight and lipophilic character.
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One Benzoyloxy Group: Located at C-3 (β-oriented), which provides a bulky aromatic moiety crucial for hydrophobic interactions within target protein binding pockets.
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One Hydroxyl Group: Located at C-15, serving as a potential hydrogen bond donor.
Physicochemical Properties Summary
To facilitate formulation and analytical tracking, the quantitative and physical data of the compound are summarized below[5][6][7]:
| Property | Value / Description |
| Chemical Name | 5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane |
| CAS Registry Number | 210108-91-1 |
| Molecular Formula | C37H48O13 |
| Molecular Weight | 700.8 g/mol |
| Skeleton Classification | Pepluane (Tetracyclic Diterpenoid) |
| Physical State | Crystalline solid (Melting Point: 238–240 °C) |
| Density | 1.3 ± 0.1 g/cm³ |
| Solubility Profile | Soluble in CH₂Cl₂, CHCl₃, DMSO, and Methanol |
Biosynthesis & Pharmacognosy: Isolation Protocol
Isolating highly esterified diterpenoids from Euphorbia species is notoriously difficult due to the co-extraction of abundant polyphenols, tannins, and triterpenes. The following protocol outlines a self-validating, causality-driven workflow for the isolation of 5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane[1].
Step-by-Step Isolation Methodology
Rationale: The methodology leverages polarity gradients. Dichloromethane (CH₂Cl₂) is specifically chosen for liquid-liquid partitioning because it selectively extracts moderately polar diterpene esters while leaving highly polar glycosides and tannins in the aqueous phase. Polyamide chromatography is subsequently utilized to irreversibly bind residual polyphenols via hydrogen bonding, preventing them from contaminating the silica gel column.
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Extraction: Macerate 200 g of fresh, undried E. peplus whole plant material in 1800 mL of Methanol (MeOH) at room temperature for 72 hours.
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Concentration & Partitioning: Concentrate the crude methanolic extract in vacuo (at 40 °C to prevent thermal degradation of esters) to approximately 100 mL. Exhaustively partition the concentrate with CH₂Cl₂ (3 × 100 mL).
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Polyamide Clean-up: Evaporate the organic phase to yield a greenish-brown residue. Load this residue onto a polyamide column. Elute with a gradient of H₂O:MeOH (3:2 to 1:4). Validation: Discard the dark bands (polyphenols) retained at the top of the column.
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Silica Gel Chromatography: Subject the diterpene-rich eluate to silica gel column chromatography. Elute using a gradient of CHCl₃:Acetone. Monitor fractions using Thin Layer Chromatography (TLC), visualizing with vanillin-sulfuric acid reagent (diterpenes typically appear as distinct purple/red spots upon heating).
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Final Purification: Pool fractions containing the target mass (m/z 639.5 [M - AcOH]+ via LC-MS) and subject them to preparative HPLC (Reverse-phase C18, Acetonitrile:H₂O gradient) to yield the pure crystalline compound.
Workflow for the isolation of pepluane diterpenoids from Euphorbia peplus.
Mechanism of Action & Pharmacological Profile
While ingenane-type diterpenoids from E. peplus (like ingenol mebutate) are well-documented Protein Kinase C (PKC) modulators, pepluane diterpenoids exhibit a distinct pharmacological profile characterized by selective cytotoxicity against specific cancer lineages[8].
Target Modulation and Cytotoxicity
Research indicates that 5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane acts as a potent anti-cancer agent, particularly against malignant melanoma (e.g., MM96L cell lines) and squamous cell carcinomas[9]. The compound induces cellular differentiation at low concentrations and triggers apoptosis at higher concentrations. The extensive esterification is hypothesized to facilitate rapid integration into the cell membrane, allowing the compound to interact with the C1 domain of PKC isoforms or directly disrupt mitochondrial membrane potential.
Intracellular Signaling Cascade
Upon intracellular entry, the compound triggers a cascade that bypasses traditional chemo-resistance pathways. In melanoma cell lines refractory to standard chemotherapeutics, pepluane derivatives stimulate the activation of metallothionein gene promoters and induce a rapid shift in MAPK/ERK signaling, culminating in caspase-dependent apoptosis[10].
Proposed apoptotic signaling pathway induced by pepluane diterpenoids in cancer cells.
In Vitro Cytotoxicity Assay Protocol
To evaluate the efficacy of 5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane, researchers utilize treatment-refractory cell lines. The following protocol ensures a highly reproducible, self-validating system for determining the IC₅₀.
Rationale: The MM96L human melanoma cell line is utilized because it is historically refractory to conventional chemotherapeutic agents[11]. If the pepluane compound successfully induces apoptosis here, it validates a novel mechanism of action bypassing standard resistance vectors.
Step-by-Step Methodology:
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Cell Culture: Culture MM96L melanoma cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37 °C in a 5% CO₂ humidified incubator.
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Seeding: Harvest cells at 80% confluence using Trypsin-EDTA. Seed cells into 96-well plates at a density of 5×103 cells/well in 100 µL of medium. Incubate for 24 hours to allow cellular adhesion.
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Compound Preparation: Dissolve the pepluane compound in analytical grade DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final well concentrations ranging from 0.1 µM to 100 µM. Critical Control: Ensure final DMSO concentration in wells does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.
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Treatment: Aspirate old media and replace with 100 µL of the compound-dosed media. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.
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Viability Assessment (MTT Assay): Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. The mitochondrial reductases of viable cells will convert the yellow tetrazolium salt into purple formazan crystals.
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Solubilization & Reading: Aspirate the media carefully. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes in the dark.
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Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC₅₀ using non-linear regression analysis.
Structure-Activity Relationship (SAR) Insights
The therapeutic utility of 5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane is deeply tied to its esterification pattern. SAR studies on Euphorbia diterpenoids suggest that the bulky benzoyloxy group at C-3 is critical for anchoring the molecule within the hydrophobic clefts of target kinases (such as PKC)[2][12]. Furthermore, the penta-acetoxy configuration shields the polar hydroxyl groups of the core pepluane skeleton, drastically increasing the partition coefficient (LogP). This high lipophilicity is the primary driver for its rapid penetration into the stratum corneum (for topical SCC applications) and cellular membranes (for systemic melanoma applications). Hydrolysis of these ester bonds via intracellular esterases likely yields the active polyol, which then executes the terminal apoptotic signaling[10].
References
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Hohmann, J., Günther, G., Vasas, A., Kálmán, A., & Argay, G. (1999). "Isolation and Structure Revision of Pepluane Diterpenoids from Euphorbia peplus." Journal of Natural Products, 62(1), 107-109. URL:[Link]
- Parsons, P. G., Aylward, J. H., & Suhrbier, A. (2008). "Anti-cancer compounds." US Patent 7410656B2.
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Wan, L.-S., Chu, R., Peng, X.-R., & Zhu, G.-L. (2016). "Pepluane and Paraliane Diterpenoids from Euphorbia peplus with Potential Anti-inflammatory Activity." Journal of Natural Products, 79(6), 1628-1634. URL:[Link]
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